molecular formula C10H18N2O3 B7923240 {(S)-2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{(S)-2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7923240
M. Wt: 214.26 g/mol
InChI Key: KMVHIWXSTRHAKC-VIFPVBQESA-N
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Description

{(S)-2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a chiral pyrrolidine-based compound offered for research and development purposes. This chemical features a pyrrolidine scaffold, a structure prevalent in pharmaceuticals and bioactive molecules, and is substituted with an acetic acid moiety and a specific N-acetyl-N-methylaminomethyl group. The (S)-enantiomer provides a defined stereochemistry, which is often critical for ligand-receptor interactions and biological activity. Pyrrolidine derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of potential applications. They are commonly investigated as key building blocks in the synthesis of potential therapeutic agents, and their structures are explored for modulating various biological targets. Researchers may utilize this compound in the development of enzyme inhibitors, receptor ligands, or as a chiral intermediate in the synthesis of more complex molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(2S)-2-[[acetyl(methyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-8(13)11(2)6-9-4-3-5-12(9)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVHIWXSTRHAKC-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCCN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C[C@@H]1CCCN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {(S)-2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, also referred to by its CAS number 1354020-16-8, is a synthetic derivative of pyrrolidine. It has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C10H18N2O3
  • Molecular Weight : 214.27 g/mol
  • Structure : The compound features a pyrrolidine ring with an acetyl-methyl-amino substituent and an acetic acid moiety, which may influence its biological interactions.

Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:

  • Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral properties. It is hypothesized that it interacts with viral proteins, inhibiting their function and thereby blocking viral replication.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral life cycles. This inhibition could be mediated through direct binding to the active sites of these enzymes, preventing their interaction with substrates necessary for viral replication.
  • Immune Modulation : There is emerging evidence that compounds similar to this compound may modulate immune responses, potentially enhancing host defenses against infections .

Biological Activity Summary

Activity TypeDescription
AntiviralPotential inhibition of viral replication through interaction with viral proteins.
Enzyme InhibitionPossible blockade of enzymes critical for viral life cycles.
Immune ModulationMay enhance immune responses against pathogens.

Study 1: Antiviral Efficacy

A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant antiviral activity against a range of viruses. The compound was shown to inhibit viral replication in vitro, suggesting its potential as a therapeutic agent.

Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that the compound binds specifically to viral proteases, inhibiting their activity. This finding was corroborated by molecular docking studies that predicted strong binding affinities between the compound and targeted viral enzymes .

Study 3: Immune Response Modulation

Another research effort focused on the immunomodulatory effects of related compounds, indicating that they could enhance the activity of macrophages and T-cells in response to infections. This suggests a dual role for this compound in both direct antiviral action and support for the immune system .

Scientific Research Applications

Biological Activities

This compound has been studied for its potential therapeutic effects, particularly in the following areas:

Neuropharmacology

Research indicates that derivatives of pyrrolidine compounds can exhibit neuroprotective effects. Studies have shown that similar compounds may modulate neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antidepressant Effects

Some studies suggest that pyrrolidine derivatives can act as serotonin and norepinephrine reuptake inhibitors (SNRIs), which may help alleviate symptoms of depression. This mechanism is crucial for developing new antidepressant therapies.

Analgesic Properties

Preliminary investigations indicate that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its effectiveness in reducing pain responses could be linked to its action on specific receptors in the central nervous system.

Applications in Drug Development

The unique structure of {(S)-2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid opens avenues for various applications in pharmaceutical development:

Application AreaPotential Use
NeurologyTreatment for neurodegenerative disorders
PsychiatryDevelopment of new antidepressants
Pain ManagementFormulation of analgesic medications
Synthetic ChemistryIntermediate in the synthesis of other bioactive compounds

Case Studies

Several studies have explored the applications of similar pyrrolidine derivatives:

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of a related pyrrolidine compound. The findings suggested significant reductions in neuronal apoptosis when treated with this compound, indicating its potential use in neurodegenerative disease therapies.

Case Study 2: Antidepressant Activity

Research conducted at a leading university demonstrated that a pyrrolidine derivative exhibited antidepressant-like effects in animal models. The compound was shown to increase serotonin levels in the brain, supporting its potential as a new class of antidepressants.

Case Study 3: Analgesic Efficacy

A clinical trial assessed the analgesic properties of a closely related compound, revealing promising results in pain reduction among participants suffering from chronic pain conditions. This highlights the potential therapeutic role of this compound in pain management.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring and acetylamino group undergo oxidation under controlled conditions:

Oxidizing AgentReaction SiteProductConditionsReference
Mild agents (e.g., KMnO₄, H₂O₂)Pyrrolidine ringKetones or epoxidesAqueous, 25–50°C
Strong agents (e.g., CrO₃)Acetylamino groupCarboxylic acid derivativesAcidic, 80–100°C

For example, oxidation of the pyrrolidine ring can yield ketones or epoxides depending on the agent’s strength, while the acetylated amine may convert to a carboxylic acid under harsh conditions.

Nucleophilic Substitution

The methyl-amino group participates in SN2 reactions, particularly with alkyl halides:

Mechanism :

  • Alkylation :
    (S)-2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-ylaceticacid+RXAlkylated derivative+HX\text{(S)-2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid + R-X \rightarrow \text{Alkylated derivative} + HX

    • Example: Reaction with ethyl bromide forms ethyl-substituted analogs .

  • Acylation :
    The secondary amine reacts with acyl chlorides (e.g., acetyl chloride) to form tertiary amides.

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification and hydrolysis:

Reaction TypeReagentsProductConditions
EsterificationR-OH, H⁺Esters (e.g., methyl ester)Acid-catalyzed, reflux
HydrolysisH₂O, H⁺/OH⁻Carboxylic acid or saltAcidic/basic, 60–100°C

Ester derivatives are often synthesized to improve bioavailability in drug-design applications.

Stereochemical Considerations

The chiral center at the pyrrolidine ring influences reaction outcomes:

  • SN2 Reactions : Inversion of configuration occurs at the methyl-amino site .

  • Oxidation : Retention of stereochemistry is observed in ketone formation due to planar intermediates.

Reactivity Comparison with Analogues

CompoundReactivity Difference
{3-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acidHigher steric hindrance reduces alkylation rates
(S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl esterEnhanced nucleophilicity due to free amine

Mechanistic Studies

  • DFT calculations predict transition states for SN2 reactions with activation energies of ~25 kcal/mol .

  • Kinetic studies show pseudo-first-order kinetics for ester hydrolysis at pH 7.4.

Comparison with Similar Compounds

2-(Pyrrolidin-1-yl)acetic Acid (CAS 6628-74-6)

  • Key Differences: Lacks the acetyl-methyl-amino substituent and stereochemical complexity.
  • Similarity Score : 0.76 (structural backbone overlap) .
  • Applications : Simpler structure makes it a common intermediate in peptide mimetics and surfactant synthesis.

4-Oxo-2-azetidinecarboxylic Acid (CAS 24860-46-6)

  • Key Differences : Features a four-membered azetidine ring with a ketone group, reducing ring strain compared to pyrrolidine.
  • Similarity Score : 0.71 (shared carboxylic acid and nitrogen heterocycle) .
  • Applications : Used in β-lactam antibiotic analogs due to its β-lactam-like structure.

Substituted Pyrrolidine Derivatives

{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic Acid

  • Stereochemical Impact : The (S)-configuration aligns with the target compound, suggesting comparable stereoselective interactions.

(S)-2-(Ethyl(1-methylpyrrolidin-3-yl)amino)acetic Acid (CAS 1353998-31-8)

  • Key Differences : Ethyl and 1-methylpyrrolidin-3-yl substituents alter steric and electronic profiles.
  • Molecular Weight : 186.25 g/mol (lighter than the target compound due to fewer substituents) .
  • Availability : Actively listed in supplier catalogs, unlike the discontinued target compound .

Functional Group Variations

2-(2-Oxopiperazin-1-yl)acetic Acid (CAS 171263-26-6)

  • Similarity Score : 0.68 (shared acetic acid group) .
  • Applications : Explored in kinase inhibitor scaffolds due to its rigid, planar structure.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Availability
{(S)-2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid N/A C₁₁H₁₉N₂O₃ 227.28 Acetyl-methyl-amino, (S)-configuration Reference Discontinued
2-(Pyrrolidin-1-yl)acetic acid 6628-74-6 C₆H₁₁NO₂ 129.16 None 0.76 Available
4-Oxo-2-azetidinecarboxylic acid 24860-46-6 C₄H₅NO₃ 115.09 Azetidine, ketone 0.71 Available
{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid N/A C₁₆H₂₂N₂O₂ 274.36 Benzyl-methyl-amino N/A Limited
(S)-2-(Ethyl(1-methylpyrrolidin-3-yl)amino)acetic acid 1353998-31-8 C₉H₁₈N₂O₂ 186.25 Ethyl, 1-methylpyrrolidin-3-yl N/A Available

Research Findings and Implications

  • Stereochemistry : The (S)-configuration in the target compound may enhance binding affinity to chiral targets compared to racemic analogs, though empirical data is lacking .
  • Substituent Effects : Acetyl groups improve metabolic stability over benzyl derivatives but reduce membrane permeability .
  • Commercial Limitations : The discontinuation of the target compound necessitates reliance on analogs like 2-(Pyrrolidin-1-yl)acetic acid for exploratory studies .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing {(S)-2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid to ensure stereochemical purity?

  • Methodological Answer : Synthesis of chiral pyrrolidine derivatives requires strict control of reaction conditions to preserve stereochemistry. For example, coupling reactions involving 2-bromoacetic acid (as a precursor) should be performed under inert atmospheres to avoid racemization. Use of chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) can enhance stereochemical fidelity. Post-synthesis characterization via X-ray crystallography (as described for similar compounds in ) or chiral HPLC (referenced in for impurity profiling) is critical for verifying purity .

Q. How can researchers validate the structural identity of this compound and its intermediates?

  • Methodological Answer : Multi-modal analytical approaches are recommended:

  • NMR : Use 1^1H/13^{13}C NMR to confirm backbone structure, focusing on pyrrolidine ring protons (δ 1.5–3.5 ppm) and acetic acid methylene groups (δ 3.5–4.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) with exact mass matching (e.g., ’s metabolomics approach) ensures molecular formula accuracy.
  • X-ray Diffraction : Single-crystal X-ray analysis (as in ) resolves stereochemical ambiguities. Cross-referencing with databases like PubChem () adds validation .

Advanced Research Questions

Q. What experimental strategies are effective in studying the compound’s role as a β-hairpin mimic in modulating amyloid-β aggregation?

  • Methodological Answer : To evaluate aggregation modulation:

  • Kinetic Assays : Use thioflavin-T fluorescence to monitor amyloid-β fibril formation in the presence of the compound.
  • Structural Analysis : Circular dichroism (CD) or cryo-EM can assess conformational changes in amyloid-β.
  • Dose-Response Studies : Vary compound concentrations (e.g., 1–100 µM) to determine IC50_{50} values. ’s approach to β-hairpin mimetics provides a template for designing competitive binding assays .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Contradictions may arise from assay-specific factors:

  • Solubility/Permeability : Test compound solubility in assay buffers (e.g., DMSO vs. aqueous) using dynamic light scattering (DLS).
  • Metabolic Stability : Perform liver microsome assays to assess degradation rates.
  • Orthogonal Assays : Compare results from cell-free (e.g., SPR binding) and cell-based (e.g., luciferase reporter) systems. Cross-reference with ’s dual-reflux method for synthesizing bioactive derivatives to optimize stability .

Q. What advanced computational methods are suitable for predicting the compound’s binding affinity to neurological targets (e.g., NMDA receptors)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor binding pockets, focusing on the pyrrolidine-acetic acid scaffold.
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes over 100+ ns to assess stability (e.g., RMSD/RMSF analysis).
  • Free Energy Calculations : Apply MM/GBSA or alchemical methods to quantify binding energies. ’s INN data for structurally related compounds (e.g., evocalcet) can guide target prioritization .

Q. How should researchers design degradation studies to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers ranging from pH 1.2 (simulating gastric fluid) to 7.4 (blood), followed by HPLC quantification ().
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light/Oxidation Sensitivity : Expose to UV light (ICH Q1B guidelines) or radical initiators (e.g., AIBN) to assess photolytic/oxidative degradation. ’s synthesis of chloroacetyl intermediates highlights susceptibility to nucleophilic attack, requiring protective measures .

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